3-Carbazol-9-yl-propionic acid hydrazide
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Overview
Description
3-Carbazol-9-yl-propionic acid hydrazide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a carbazole moiety linked to a propionic acid hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbazol-9-yl-propionic acid hydrazide typically involves the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:
Starting Material: Ethyl 3-(9H-carbazol-9-yl)propanoate
Reagent: Hydrazine
Solvent: Ethanol
Conditions: Reflux for 5 hours
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Carbazol-9-yl-propionic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Carbazol-9-yl-propionic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of 3-Carbazol-9-yl-propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Carbazol-9-yl-propionic acid (4-methyl-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (4-chloro-benzylidene)-hydrazide
Uniqueness
3-Carbazol-9-yl-propionic acid hydrazide is unique due to its specific structure, which includes a carbazole moiety linked to a propionic acid hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-carbazol-9-ylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLOSMKTBCBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806137 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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